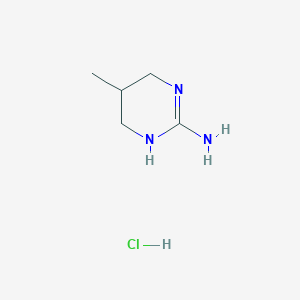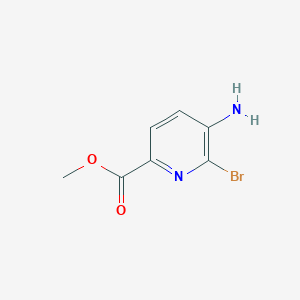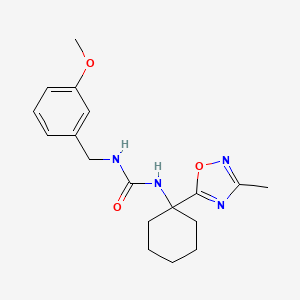
1-(4-Formylphenyl)imidazole-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains two nitrogen atoms in its five-membered ring structure. The synthesis of 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been achieved through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride involves the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. Studies have shown that 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride induces apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. Additionally, 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride in lab experiments is its potential as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride. One area of future research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to investigate the potential of this compound as an anti-inflammatory and antioxidant agent. Finally, studies are needed to investigate the potential of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound has been achieved through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. While there are limitations to using this compound in lab experiments, its potential as an anticancer agent makes it a promising candidate for further research.
Synthesemethoden
The synthesis of 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been achieved through various methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of potassium carbonate to form 1-(4-nitrophenyl)imidazole-4-carboxylic acid. The nitro group is then reduced to an amino group using palladium on carbon, and the resulting compound is then reacted with paraformaldehyde to form 1-(4-Formylphenyl)imidazole-4-carboxylic acid. The final step involves the addition of hydrochloric acid to form 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. Studies have shown that 1-(4-Formylphenyl)imidazole-4-carboxylic acid; hydrochloride has the ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
1-(4-formylphenyl)imidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3.ClH/c14-6-8-1-3-9(4-2-8)13-5-10(11(15)16)12-7-13;/h1-7H,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMNPFSBCDWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(N=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol](/img/structure/B2561801.png)
![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)


![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2561808.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2561812.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2561815.png)

![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)
![6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2561820.png)
